IUPAC name for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
IUPAC name for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal.
An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal: Synthesis, Characterization, and Therapeutic Potential
Introduction
The dimethoxybenzene scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its electronic properties and ability to form key hydrogen bonds make it a privileged structure in drug design.[1] This guide focuses on a specific, novel derivative: 2-(3,5-Dimethoxyphenyl)-2-methylpropanal . This molecule is characterized by an aldehyde functional group and a sterically hindered quaternary alpha-carbon, presenting both unique synthetic challenges and opportunities for novel molecular design.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the compound's structure, a plausible and robust synthetic pathway, its predicted spectroscopic profile for characterization, and an expert analysis of its potential applications in drug discovery, particularly as a precursor for microtubule-targeting agents.
Nomenclature and Structural Analysis
IUPAC Name
The formal IUPAC name for the compound is 2-(3,5-Dimethoxyphenyl)-2-methylpropanal .
Chemical Structure
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Molecular Formula: C₁₂H₁₆O₃
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SMILES: COC1=CC(C(C)(C=O)C)=CC(=C1)OC
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InChI Key: (Predicted) A unique InChI key would be generated upon synthesis and registration in chemical databases.
Key Structural Features
The molecule's architecture is defined by three critical components:
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A Propanal Backbone: A three-carbon aldehyde chain which serves as a reactive handle for further chemical modifications.
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A Quaternary α-Carbon: The carbon at the C-2 position is bonded to four non-hydrogen substituents (the phenyl ring, a methyl group, the carbonyl carbon, and another methyl group from the backbone). This steric hindrance can influence the molecule's reactivity and conformational preference.
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A 3,5-Dimethoxyphenyl Ring: The symmetrical (meta) placement of the two methoxy groups on the phenyl ring influences the electronic distribution and provides hydrogen bond acceptor sites, which are critical for molecular recognition in biological systems.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 2-(3,5-Dimethoxyphenyl)-2-methylpropanal. These values are calculated using established computational models and are essential for planning experimental work, including reaction conditions, purification, and formulation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 208.25 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | ~2.5 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |
| Hydrogen Bond Acceptors | 3 (two ethers, one carbonyl) | Can interact with biological targets via hydrogen bonding. |
| Polar Surface Area | 44.76 Ų | Suggests good potential for oral absorption and cell penetration. |
| Rotatable Bond Count | 3 | Provides conformational flexibility for binding to target sites. |
Synthesis and Manufacturing
The creation of the quaternary alpha-carbon adjacent to a carbonyl group is a significant synthetic challenge. A direct one-step alkylation is often inefficient. Therefore, a more robust, multi-step approach beginning with a nitrile precursor is proposed. This strategy allows for sequential, controlled introduction of the methyl and aryl groups, followed by a selective reduction to the desired aldehyde.
Synthesis Workflow
The proposed three-step synthesis is outlined below, starting from the commercially available 3,5-dimethoxybenzyl bromide.
Caption: Proposed three-step synthesis of the target aldehyde.
Detailed Experimental Protocol
Expert Rationale: This protocol uses strong, non-nucleophilic bases and cryogenic temperatures to ensure high selectivity and minimize side reactions, which is critical when creating sterically hindered centers.
Step 1: Synthesis of 2-(3,5-Dimethoxyphenyl)acetonitrile
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To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature.
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Causality: NaCN is a potent nucleophile, and DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, facilitating the displacement of the bromide to form the nitrile.
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Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure nitrile.
Step 2: Synthesis of 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile
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In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA, 2.2 eq) in anhydrous tetrahydrofuran (THF) at -78°C.
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Add a solution of 2-(3,5-dimethoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete deprotonation of the benzylic proton.
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Causality: LDA is a strong, sterically hindered base that efficiently deprotonates the α-carbon without attacking the nitrile group. The low temperature is crucial to maintain the stability of the resulting carbanion.
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Add methyl iodide (CH₃I, 2.2 eq) dropwise to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.
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Causality: A double methylation occurs at the same alpha-carbon. Using a slight excess of base and alkylating agent drives the reaction to completion.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: DIBAL-H Reduction to 2-(3,5-Dimethoxyphenyl)-2-methylpropanal
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Dissolve the 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile (1.0 eq) in anhydrous toluene in a flame-dried flask under a nitrogen atmosphere.
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Cool the solution to -78°C in a dry ice/acetone bath.
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Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.
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Causality: DIBAL-H is a selective reducing agent that converts nitriles to an intermediate imine at low temperatures. Upon aqueous workup, this imine hydrolyzes to the aldehyde. Over-reduction to the primary alcohol is prevented by the low temperature and controlled stoichiometry.
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Stir the reaction at -78°C for 3 hours. Monitor by TLC for the consumption of the starting material.
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Quench the reaction by carefully adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously for 1-2 hours until the two layers become clear.
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Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final aldehyde can be purified via column chromatography.
Spectroscopic Profile for Structural Elucidation
While experimental data is not available, a predicted spectroscopic profile is presented below based on known chemical shifts and fragmentation patterns of analogous compounds. This serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.55 | s | 1H | H-1 (Aldehyde) |
| ~6.50 | d, J=2.2 Hz | 2H | H-2', H-6' (Aromatic) |
| ~6.40 | t, J=2.2 Hz | 1H | H-4' (Aromatic) |
| ~3.78 | s | 6H | 2 x OCH₃ |
| ~1.45 | s | 6H | 2 x α-CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~202.5 | C-1 (C=O) |
| ~160.8 | C-3', C-5' |
| ~142.0 | C-1' |
| ~106.5 | C-2', C-6' |
| ~99.0 | C-4' |
| ~55.4 | OCH₃ |
| ~52.0 | C-2 (Quaternary) |
| ~23.0 | α-CH₃ |
Predicted IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2970, 2840 | C-H stretch (aliphatic, methoxy) |
| ~2720 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) |
| ~1600, 1470 | C=C stretch (aromatic) |
| ~1155 | C-O stretch (aryl ether) |
Predicted Mass Spectrometry (EI-MS)
| m/z | Assignment |
|---|---|
| 208 | [M]⁺ (Molecular Ion) |
| 179 | [M - CHO]⁺ |
| 151 | [M - C(CH₃)₂CHO]⁺ |
Applications in Drug Discovery and Development
The Dimethoxyphenyl Moiety as a Privileged Scaffold
The 3,5-dimethoxyphenyl group is a key pharmacophore in many biologically active molecules. Its meta-substituted pattern is found in compounds targeting a range of biological systems, from central nervous system receptors to enzymes involved in cell proliferation.[2][3] Therefore, 2-(3,5-Dimethoxyphenyl)-2-methylpropanal is not merely a chemical entity but a valuable starting material for building libraries of potential drug candidates through multicomponent reactions or other synthetic elaborations.[4]
Potential as a Microtubule Targeting Agent
A compelling application for this scaffold lies in oncology. Numerous derivatives of structurally similar phenyl-alkanals have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[5] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[6][7] By disrupting microtubule dynamics, small molecules can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[6]
The title compound, with its unique steric and electronic profile, represents a novel starting point for designing inhibitors that could bind to the colchicine site on β-tubulin, a known mechanism for many dimethoxy- and trimethoxyphenyl-containing anticancer agents.[6][7]
Mechanism of Action: Microtubule Disruption
The diagram below illustrates the dynamic equilibrium of microtubules and the proposed intervention point for inhibitors derived from the 2-(3,5-Dimethoxyphenyl)-2-methylpropanal scaffold.
Caption: Inhibition of tubulin polymerization disrupts microtubule dynamics.
Conclusion
2-(3,5-Dimethoxyphenyl)-2-methylpropanal is a novel chemical entity with significant potential for researchers in synthetic and medicinal chemistry. While its synthesis requires a carefully controlled, multi-step approach to construct the hindered quaternary center, the proposed nitrile alkylation route offers a robust and scalable solution. Its unique structural features, combining a reactive aldehyde with a privileged dimethoxyphenyl scaffold, make it an attractive building block for creating new chemical libraries. The strong precedent for related structures acting as microtubule polymerization inhibitors highlights a promising avenue for its application in the development of next-generation anticancer therapeutics. This guide provides the foundational knowledge for the synthesis, characterization, and strategic utilization of this valuable compound.
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